Cas no 922644-52-8 (3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide)

3-(Ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide is a specialized organic compound featuring a thiazole core substituted with an ethylsulfanyl group and a benzamide moiety linked to a methoxy-methylphenyl ring. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for developing bioactive molecules. The presence of sulfur-containing functional groups (thiazole and ethylsulfanyl) may enhance binding affinity in target interactions, while the methoxy and methyl substitutions on the phenyl ring could influence solubility and metabolic stability. Its modular design allows for further derivatization, making it a versatile intermediate for synthesizing compounds with tailored properties. Suitable for controlled experimental applications in pharmaceutical or material science investigations.
3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide structure
922644-52-8 structure
Product Name:3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide
CAS No:922644-52-8
MF:C20H20N2O2S2
MW:384.515002250671
CID:5496463
Update Time:2025-10-29

3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-(ethylthio)-N-[4-(4-methoxy-3-methylphenyl)-2-thiazolyl]-
    • 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide
    • Inchi: 1S/C20H20N2O2S2/c1-4-25-16-7-5-6-15(11-16)19(23)22-20-21-17(12-26-20)14-8-9-18(24-3)13(2)10-14/h5-12H,4H2,1-3H3,(H,21,22,23)
    • InChI Key: AHBGROYEIJUGPY-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(OC)C(C)=C2)=CS1)(=O)C1=CC=CC(SCC)=C1

3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide

Comprehensive Overview of 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 922644-52-8)

3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 922644-52-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the thiazole derivative family, known for their diverse biological activities and applications in drug discovery. With the increasing demand for novel bioactive molecules, 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide stands out due to its unique structural features and potential therapeutic properties.

The molecular structure of 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide incorporates a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. This core structure is further functionalized with an ethylsulfanyl group and a benzamide moiety, enhancing its chemical versatility. The presence of a 4-methoxy-3-methylphenyl substituent adds to the compound's lipophilicity, which is a critical factor in its pharmacokinetic properties. Researchers are particularly interested in how these structural elements influence the compound's bioavailability and target binding affinity.

One of the most searched questions in the field of medicinal chemistry is: "What are the potential applications of thiazole derivatives in drug development?" 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide is a prime example of how thiazole-based compounds can be tailored for specific biological targets. Preliminary studies suggest that this compound may exhibit activity against certain enzymes or receptors involved in inflammatory pathways, making it a candidate for further investigation in autoimmune and chronic disease research. Its ethylsulfanyl group could also play a role in modulating redox-sensitive biological processes, a hot topic in current pharmacological studies.

In the agrochemical sector, 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide has potential applications as a bioactive agent for crop protection. The thiazole ring is a common scaffold in many commercial fungicides and herbicides, and the additional functional groups in this compound may enhance its efficacy against resistant strains of pathogens. With the growing concern over sustainable agriculture and the need for eco-friendly pesticides, researchers are exploring how derivatives like 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide can contribute to integrated pest management strategies.

The synthesis of 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide typically involves multi-step organic reactions, including condensation and cyclization processes. The ethylsulfanyl group is often introduced via nucleophilic substitution, while the benzamide moiety is formed through amide coupling reactions. These synthetic routes are frequently discussed in academic forums, with many researchers asking: "What are the optimal conditions for synthesizing thiazole derivatives with high yield and purity?" Optimizing these methods is crucial for scaling up production while maintaining cost-effectiveness.

From a market perspective, the demand for innovative thiazole-based compounds like 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide is on the rise. Pharmaceutical companies are investing heavily in small-molecule libraries for high-throughput screening, and agrochemical firms are seeking next-generation solutions to address evolving regulatory and environmental challenges. The unique combination of a thiazole core with ethylsulfanyl and benzamide functionalities makes this compound a valuable asset in both sectors.

Analytical characterization of 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's structural integrity and purity, which are essential for regulatory approval and commercial viability. Researchers often inquire about "the best analytical techniques for thiazole derivatives", highlighting the importance of robust quality control measures in the development of such specialized chemicals.

In conclusion, 3-(ethylsulfanyl)-N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 922644-52-8) represents a promising compound with multifaceted applications in pharmaceuticals and agrochemicals. Its thiazole backbone, combined with strategically placed ethylsulfanyl and benzamide groups, offers a rich platform for further exploration. As scientific advancements continue to uncover new biological targets and agricultural needs, compounds like this will remain at the forefront of innovation, addressing some of the most pressing challenges in health and sustainability.

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